![molecular formula C27H24F3N3O3 B2912476 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 861624-96-6](/img/structure/B2912476.png)
4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzimidazole group, a pyrrolidinone group, and a methoxyphenoxy group . These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidinone groups could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidinone groups could affect its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. This methodology enables the Michael addition of N-heterocycles to chalcones. Specifically, it has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
Boron-Containing Compounds
The compound’s structure includes a boron atom, which makes it relevant for boron chemistry. Phenylboronic ester derivatives, such as 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized and studied. These compounds exhibit interesting properties and may find applications in materials science or medicinal chemistry .
Molecular Docking and Bioactivity
Consider exploring molecular docking studies and assessing the compound’s potential bioactivity. Computational methods can predict its interactions with biological targets, providing insights into its pharmacological relevance. Investigate its binding affinity, selectivity, and potential therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O3/c1-35-23-11-4-5-12-24(23)36-14-13-32-22-10-3-2-9-21(22)31-26(32)18-15-25(34)33(17-18)20-8-6-7-19(16-20)27(28,29)30/h2-12,16,18H,13-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKLNMWELBVSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
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